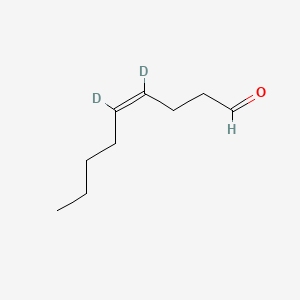

cis-4-Nonenal-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

142.23 g/mol |

IUPAC Name |

(Z)-4,5-dideuterionon-4-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5-/i5D,6D |

InChI Key |

QPULDJYQYDGZEI-GDYHSFHWSA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/CCC=O)/CCCC |

Canonical SMILES |

CCCCC=CCCC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Nonenal-d2: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Nonenal-d2 is the deuterated form of cis-4-Nonenal, a volatile unsaturated aldehyde that is a product of lipid peroxidation of polyunsaturated fatty acids. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in various biological and food matrices.[1] The analysis of cis-4-Nonenal is of significant interest as it is a potential biomarker for oxidative stress, which is implicated in a wide range of physiological and pathological processes.[2] This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical considerations for this compound.

Chemical Properties

This compound is a nine-carbon aldehyde distinguished by a cis-double bond between the fourth and fifth carbons and the presence of two deuterium atoms. These isotopic labels provide a distinct mass difference from the endogenous compound, enabling precise quantification through mass spectrometry-based methods.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄D₂O | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| CAS Number | Not readily available | |

| Physical State | Liquid (presumed) | |

| Synonyms | (Z)-4-Nonenal-d2 |

Stability and Storage

Like other unsaturated aldehydes, this compound is susceptible to degradation through oxidation, polymerization, and isomerization. The aldehyde functional group is highly reactive, and the double bond can undergo oxidation. Therefore, proper handling and storage are crucial to maintain its integrity.

Key Stability Considerations:

-

Oxidation: The double bond and the aldehyde group are prone to oxidation, especially when exposed to air and light. This can lead to the formation of various oxidation products, compromising the purity of the standard.

-

Isomerization: The cis-double bond can isomerize to the more stable trans-configuration.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly at elevated temperatures or in the presence of acidic or basic catalysts.

Recommended Storage and Handling:

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Condition | Recommendation | Reference |

| Temperature | Store at -80°C for long-term storage. | |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | |

| Light | Protect from light by using amber vials or storing in the dark. | |

| Solvent | If in solution, use a high-purity, degassed solvent. | |

| Additives | For prolonged storage in solution, the addition of an antioxidant such as butylated hydroxytoluene (BHT) is advisable to prevent auto-oxidation. |

It is recommended to consult the Certificate of Analysis provided by the supplier for specific storage instructions.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of cis-4-Nonenal in complex samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Due to the reactive nature of aldehydes, derivatization is a common and often necessary step to enhance stability and improve chromatographic performance.

Quantification of cis-4-Nonenal in Human Plasma using GC-MS with this compound Internal Standard

This protocol describes a method for the analysis of cis-4-Nonenal in human plasma, adapted from established methods for similar aldehydes.

1. Materials and Reagents:

-

This compound (internal standard)

-

cis-4-Nonenal (analytical standard)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Butylated hydroxytoluene (BHT)

-

HPLC-grade organic solvents (e.g., hexane, ethyl acetate)

-

Human plasma collected in EDTA tubes

2. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a glass vial, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Add 10 µL of BHT solution (1 mg/mL in methanol) to prevent in-process oxidation.

-

Vortex briefly to mix.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

-

Centrifuge at 4°C for 10 minutes at 10,000 x g.

-

Transfer the supernatant to a clean glass tube.

3. Derivatization:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of a suitable buffer (e.g., 50 mM acetate buffer, pH 5.0).

-

Add 20 µL of PFBHA-HCl solution (10 mg/mL in water).

-

Vortex and incubate at room temperature for 60 minutes to form the PFB-oxime derivative.

-

Extract the derivative with 200 µL of hexane.

-

Evaporate the hexane layer to dryness.

-

Add 20 µL of BSTFA with 1% TMCS and incubate at 60°C for 30 minutes to form the trimethylsilyl ether.

4. GC-MS Analysis:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Program: 60°C for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ionization: Negative Chemical Ionization (NCI).

-

MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Nonenal and this compound.

5. Quantification:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of cis-4-Nonenal and a fixed concentration of this compound, subjected to the same sample preparation and derivatization procedure.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of cis-4-Nonenal in the plasma samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways

While cis-4-Nonenal is a product of lipid peroxidation and thus associated with oxidative stress, its direct role in modulating specific signaling pathways is not as well-elucidated as that of its more studied counterpart, 4-hydroxy-2-nonenal (HNE). HNE is a highly reactive aldehyde that has been shown to be a potent signaling molecule, influencing pathways involved in inflammation, apoptosis, and the antioxidant response. Given their structural similarities, it is plausible that cis-4-Nonenal may exert similar biological effects, though further research is needed to confirm this.

Potential Signaling Pathways Modulated by Related Aldehydes (e.g., 4-HNE)

-

Nrf2/Keap1 Pathway: 4-HNE is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress. HNE can modify cysteine residues on Keap1, the repressor of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant and detoxification genes.

-

NF-κB Pathway: The effect of 4-HNE on the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation, is complex and concentration-dependent. At low concentrations, HNE can activate NF-κB, while at higher concentrations, it can be inhibitory.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated cis-4-Nonenal

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the synthesis and purification of deuterated cis-4-nonenal. As a significant lipid peroxidation product, cis-4-nonenal is a key biomarker for oxidative stress.[1] The availability of a stable, isotopically labeled internal standard is crucial for accurate quantification in complex biological matrices using mass spectrometry.[2][3][4] This document outlines a robust synthetic pathway involving a stereoselective Wittig reaction to form the cis-alkene backbone, followed by deuteration and oxidation. Detailed experimental protocols for both synthesis and purification are presented, with quantitative data summarized for clarity. Furthermore, this guide includes workflow diagrams generated using Graphviz (DOT language) to visually represent the synthetic and purification strategies.

Introduction

cis-4-Nonenal is an α,β-unsaturated aldehyde generated during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[5] Its high reactivity makes it a participant in various cellular processes, and its levels are often correlated with oxidative stress-related pathologies. Accurate measurement of this transient and reactive aldehyde is analytically challenging. The use of a deuterated internal standard, such as deuterated cis-4-nonenal, is the gold standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), as it corrects for analyte loss during sample preparation and variations in instrument response. This guide details a practical approach to synthesize and purify 1-deuterio-cis-4-nonenal (cis-4-nonenal-d1).

Synthesis of cis-4-Nonenal-d1

The proposed synthesis leverages a two-stage process: first, the synthesis of the corresponding alcohol, cis-4-nonen-1-ol, via a Wittig reaction to ensure the desired cis stereochemistry of the double bond. The second stage involves the oxidation of this alcohol to the deuterated aldehyde using a deuterated oxidizing agent or a two-step process involving an intermediate that can be deuterated. A more direct and efficient method, however, is the reduction of a suitable carboxylic acid derivative with a deuterated reducing agent to form the deuterated alcohol, which is then oxidized.

For this guide, we will detail a reliable three-step synthesis:

-

Wittig Reaction: Formation of ethyl cis-4-nonenoate from pentanal and the appropriate phosphorane.

-

Reduction to Deuterated Alcohol: Reduction of the ester to cis-4-nonen-1,1-d2-1-ol using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Selective Oxidation: Oxidation of the deuterated primary alcohol to the target aldehyde, cis-4-nonenal-d1.

Synthetic Pathway

Caption: Synthetic scheme for cis-4-Nonenal-d1.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl cis-4-nonenoate via Wittig Reaction

-

Under an inert argon atmosphere, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to a flame-dried, two-necked round-bottom flask containing anhydrous tetrahydrofuran (THF).

-

Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise to generate the ylide. Allow the deep red solution to stir at -78 °C for 1 hour.

-

Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl cis-4-nonenoate.

Step 2: Reduction to cis-4-Nonen-1-ol-d2

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum deuteride (LiAlD₄) (1.5 equivalents) in anhydrous diethyl ether and cool to 0 °C.

-

Add a solution of crude ethyl cis-4-nonenoate (1.0 equivalent) in diethyl ether dropwise to the LiAlD₄ suspension.

-

After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solids through a pad of Celite® and wash thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield crude cis-4-nonen-1-ol-d2.

Step 3: Oxidation to cis-4-Nonenal-d1

-

Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add a solution of crude cis-4-nonen-1-ol-d2 (1.0 equivalent) in DCM to the PCC suspension.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated cis-4-nonenal. Note: Due to the volatility of the product, use minimal heating during solvent removal.

Purification of Deuterated cis-4-Nonenal

The purification of unsaturated aldehydes like cis-4-nonenal requires careful handling to prevent oxidation and isomerization. A two-stage purification strategy is recommended: flash column chromatography to remove non-aldehyde impurities, followed by a bisulfite adduct formation and regeneration to specifically isolate the aldehyde.

Purification Workflow

Caption: Purification workflow for cis-4-Nonenal-d1.

Experimental Protocol: Purification

Stage 1: Flash Column Chromatography

-

Prepare a silica gel column using a non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate).

-

Dissolve the crude cis-4-nonenal-d1 in a minimal amount of the initial mobile phase.

-

Load the sample onto the column and elute with the solvent gradient.

-

Collect fractions and analyze by TLC, staining with a suitable agent (e.g., potassium permanganate or a dinitrophenylhydrazine solution) to visualize the aldehyde.

-

Combine the fractions containing the pure product and concentrate carefully under reduced pressure.

Stage 2: Bisulfite Adduct Purification

-

Dissolve the partially purified aldehyde in a water-miscible solvent like methanol or THF.

-

Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously in a separatory funnel for 30-60 minutes.

-

Add diethyl ether and water to the funnel and shake to separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities remain in the organic layer.

-

Separate the aqueous layer and wash it once more with diethyl ether to remove any residual impurities.

-

To regenerate the aldehyde, add fresh diethyl ether to the aqueous layer and basify by slowly adding 10% aqueous sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10).

-

Shake the mixture. The aldehyde will be released from the adduct and partition into the organic layer.

-

Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the pure deuterated cis-4-nonenal. Store under an inert atmosphere at -80°C.

Data Presentation

Quantitative data for the synthesis and characterization of deuterated cis-4-nonenal are summarized in the tables below.

Table 1: Summary of Reagents for Synthesis of cis-4-Nonenal-d1 (per 10 mmol of Pentanal)

| Step | Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 1 | Pentanal | 86.13 | 1.0 | 10 mmol (0.86 g) |

| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 1.1 | 11 mmol (3.83 g) | |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.05 | 10.5 mmol (6.6 mL) | |

| 2 | Ethyl cis-4-nonenoate (crude) | 170.25 | 1.0 | ~10 mmol |

| Lithium Aluminum Deuteride (LiAlD₄) | 41.98 | 1.5 | 15 mmol (0.63 g) | |

| 3 | cis-4-Nonen-1-ol-d2 (crude) | 146.25 | 1.0 | ~10 mmol |

| Pyridinium Chlorochromate (PCC) | 215.56 | 1.5 | 15 mmol (3.23 g) |

Table 2: Expected Yield and Purity

| Stage | Product | Theoretical Yield | Expected Yield Range | Purity (Post-Purification) |

| Synthesis | Crude cis-4-Nonenal-d1 | 1.41 g | 40-60% (overall) | - |

| Purification | Pure cis-4-Nonenal-d1 | - | 70-85% (from crude) | >98% (by GC-MS) |

Table 3: Spectroscopic Data for cis-4-Nonenal-d1

| Technique | Parameter | Expected Observation |

| ¹H NMR | Aldehydic Proton (CHO) | Signal at ~9.7 ppm should be absent or significantly reduced. |

| Vinylic Protons (CH=CH) | Multiplets around 5.4-5.5 ppm. | |

| ¹³C NMR | Aldehydic Carbon (CHO) | Signal around 202 ppm. May show coupling to deuterium (triplet). |

| Vinylic Carbons (CH=CH) | Signals around 125-135 ppm. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 141 (one mass unit higher than unlabeled cis-4-nonenal). |

| Key Fragments | Characteristic fragments for aldehydes (e.g., M-1, M-29). |

This document is for research and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cis-4-Nonenal-d2 | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 5. benchchem.com [benchchem.com]

The Sentinel of Lipid Peroxidation: A Technical Guide to the Role of cis-4-Nonenal-d2 in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of cis-4-Nonenal-d2 in the study of lipid peroxidation, a key process implicated in a vast array of diseases. As a deuterated internal standard, this compound is indispensable for the accurate and precise quantification of its endogenous counterpart, cis-4-Nonenal, a significant biomarker of oxidative stress. This document details the principles of isotope dilution mass spectrometry, provides validated experimental protocols for the analysis of cis-4-Nonenal in biological matrices, and presents a plausible synthetic route for this compound. Furthermore, it explores the putative signaling pathways influenced by cis-4-Nonenal, drawing parallels with its more extensively studied isomer, 4-hydroxy-2-nonenal (4-HNE). This guide is intended to be an essential resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the multifaceted role of lipid peroxidation in health and disease.

Introduction: The Significance of Lipid Peroxidation and its Aldehydic Byproducts

Lipid peroxidation is a complex and often detrimental process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs) within cellular membranes. Initiated by reactive oxygen species (ROS), this chain reaction generates a variety of reactive aldehydes, which are recognized as key mediators of oxidative damage and cellular signaling. Among these, the nonenal isomers, including cis-4-Nonenal, have garnered significant attention as biomarkers of oxidative stress due to their high reactivity and association with numerous pathological conditions such as cardiovascular disease, neurodegenerative disorders, and cancer.

The accurate quantification of these reactive aldehydes in complex biological samples presents a considerable analytical challenge. Their inherent instability and low endogenous concentrations necessitate highly sensitive and specific analytical methods. Isotope dilution mass spectrometry (IDMS), utilizing stable isotope-labeled internal standards, has emerged as the gold standard for such quantitative analyses. This guide focuses on the pivotal role of this compound as an internal standard for the precise measurement of cis-4-Nonenal, thereby enabling a deeper understanding of its role in lipid peroxidation and its downstream cellular consequences.

The Role of this compound as an Internal Standard

In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. This compound, being chemically identical to the endogenous analyte (cis-4-Nonenal) but with a distinct mass due to the incorporation of two deuterium atoms, serves as an ideal internal standard.

The core principle of isotope dilution mass spectrometry is the addition of a known quantity of the deuterated standard to the sample at the earliest stage of preparation. This allows for the correction of analyte loss during sample extraction, derivatization, and chromatographic separation, as well as compensating for matrix effects in the mass spectrometer's ion source. The ratio of the signal intensity of the endogenous analyte to that of the deuterated internal standard is used for quantification, leading to highly reliable data.

Synthesis of this compound

The availability of high-purity deuterated standards is a prerequisite for reliable quantitative studies. While the direct synthesis of this compound is not extensively detailed in the public domain, a plausible synthetic route can be constructed based on established methods for the synthesis of deuterated aldehydes and the non-deuterated cis-4-Nonenal.[1][2] A common strategy involves the stereoselective formation of the cis-alkene followed by the introduction of the deuterated aldehyde functionality.

A potential synthetic pathway is outlined below. This multi-step synthesis prioritizes the stereospecific introduction of the cis double bond and the late-stage incorporation of deuterium to maximize isotopic enrichment.

References

Mass Spectrum Analysis of cis-4-Nonenal-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of cis-4-Nonenal-d2, a deuterated isotopologue of the lipid peroxidation product cis-4-Nonenal. Due to its role as a biomarker for oxidative stress, understanding its behavior in mass spectrometry is crucial for its use as an internal standard in quantitative studies. This document outlines the predicted fragmentation patterns, presents quantitative data in a clear format, provides detailed experimental protocols for its analysis, and visualizes the proposed fragmentation pathway.

Predicted Mass Spectrum and Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is predicted based on the known fragmentation of unsaturated aldehydes and the influence of deuterium labeling. The molecular formula for this compound is C₉H₁₄D₂O, with a molecular weight of approximately 142.25 g/mol . The two deuterium atoms are located at the C5 position.

The fragmentation of aldehydes in EI-MS is characterized by several key processes, including α-cleavage (cleavage of the bond adjacent to the carbonyl group), β-cleavage, and McLafferty rearrangement. For unsaturated aldehydes, cleavage at the allylic and vinylic positions is also prominent. The presence of deuterium atoms at a specific position can influence the fragmentation pathways, as the C-D bond is stronger than the C-H bond, making its cleavage less likely.

Key Predicted Fragment Ions:

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 142. The major fragment ions are predicted based on the fragmentation of non-deuterated 4-nonenal isomers and the principles of mass spectrometry of deuterated compounds.

| Predicted m/z | Proposed Fragment Ion | Putative Fragmentation Pathway |

| 142 | [C₉H₁₄D₂O]⁺˙ | Molecular Ion |

| 113 | [C₇H₉D₂O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 99 | [C₆H₇D₂O]⁺ | Loss of propyl radical (•C₃H₇) |

| 83 | [C₅H₄D₂O]⁺˙ | McLafferty-type rearrangement with loss of butene |

| 72 | [C₄H₄D₂O]⁺˙ | Cleavage at the C5-C6 bond |

| 71 | [C₄H₃D₂O]⁺ | Loss of a hydrogen radical from the m/z 72 fragment |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 55 | [C₄H₇]⁺ | Butenyl cation |

| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation |

Note: The relative abundances of these ions are theoretical and would need to be confirmed by experimental data. The fragmentation of the deuterated compound is expected to favor pathways that do not involve the cleavage of the C-D bonds.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the quantification of cis-4-Nonenal in biological samples using this compound as an internal standard.

2.1. Sample Preparation and Derivatization

Due to the reactive nature of aldehydes, derivatization is often employed to improve stability and chromatographic performance. A common method involves oximation followed by silylation.

-

Materials:

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Hexane

-

Anhydrous sodium sulfate

-

Sample containing cis-4-Nonenal

-

This compound internal standard solution

-

-

Procedure:

-

To 100 µL of the sample, add a known amount of this compound internal standard.

-

Add 50 µL of 2% PFBHA-HCl in pyridine.

-

Incubate at 60°C for 30 minutes to form the PFB-oxime derivative.

-

Cool the sample to room temperature.

-

Add 50 µL of BSTFA + 1% TMCS for silylation of any hydroxyl groups and to cap unreacted sites.

-

Incubate at 60°C for 30 minutes.

-

Cool the sample and add 200 µL of hexane. Vortex for 1 minute.

-

Add 200 µL of ultrapure water and vortex for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

-

SIM Ions for this compound (derivatized): The specific ions will depend on the derivative formed. For the PFB-oxime derivative, monitor the molecular ion and key fragment ions.

-

Scan Range (Full Scan): m/z 40-550.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mass fragmentation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Proposed EI mass fragmentation pathway of this compound.

Caption: Experimental workflow for the GC-MS analysis of cis-4-Nonenal.

Deuterium Isotope Effects in cis-4-Nonenal-d2: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the deuterium isotope effects of cis-4-Nonenal-d2 is not extensively available in current scientific literature. This guide provides a comprehensive overview based on the known biochemistry of the closely related and more extensively studied isomer, trans-4-hydroxy-2-nonenal (4-HNE), and the established principles of kinetic isotope effects. The experimental protocols provided are for the analysis of non-deuterated nonenals and can be adapted for studies involving their deuterated analogues.

Introduction to cis-4-Nonenal and the Deuterium Isotope Effect

cis-4-Nonenal is an α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1] Due to its high reactivity, it is implicated in a variety of cellular processes, including signaling and the pathogenesis of diseases associated with oxidative stress.[1] While the cis-isomer is known to be less stable than its trans counterpart, its metabolic fate is presumed to follow similar pathways.[1]

The study of deuterated molecules, where one or more hydrogen atoms are replaced by deuterium, has gained significant traction in drug development. This is due to the kinetic isotope effect (KIE) , a phenomenon where the difference in mass between hydrogen and deuterium leads to a change in the rate of a chemical reaction.[2] Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond can be significantly slower.[3] This can lead to a reduced rate of metabolism for deuterated drugs, potentially improving their pharmacokinetic profile.

This technical guide will explore the theoretical basis for the deuterium isotope effects in this compound, detail relevant experimental protocols for its study, and provide quantitative data on its non-deuterated analogue.

Formation and Metabolism of cis-4-Nonenal

cis-4-Nonenal is a product of lipid peroxidation, a complex process involving the oxidative degradation of lipids. The primary pathway for its formation is through the oxidation of polyunsaturated fatty acids.

Figure 1: Simplified pathway of cis-4-Nonenal formation via lipid peroxidation.

Once formed, cis-4-Nonenal is believed to be rapidly metabolized through pathways similar to those of 4-HNE. The primary detoxification routes are:

-

Oxidation: Catalyzed by aldehyde dehydrogenases (ALDHs).

-

Reduction: Mediated by aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs).

-

Glutathione Conjugation: Facilitated by glutathione S-transferases (GSTs).

Figure 2: Major metabolic pathways of nonenals.

Postulated Deuterium Isotope Effects in this compound

The metabolic fate of this compound is expected to be influenced by the position of the deuterium atoms. If the deuterium atoms are placed at a site of metabolic attack, a primary kinetic isotope effect is anticipated, leading to a slower rate of metabolism.

Table 1: Postulated Deuterium Isotope Effects on this compound Metabolism

| Metabolic Pathway | Deuterium Position | Expected Kinetic Isotope Effect (KIE) | Rationale |

| Oxidation by ALDH | Aldehydic position (C1) | Primary KIE (kH/kD > 1) | The rate-determining step for ALDH-catalyzed oxidation involves the cleavage of the C-H bond at the aldehyde group. Replacing this hydrogen with deuterium would significantly slow down this step. |

| Reduction by AKR/ADH | Aldehydic position (C1) | Secondary KIE (kH/kD ≈ 1) | The C-H bond at the aldehyde is not broken during reduction. A small secondary KIE might be observed due to changes in hybridization at the carbonyl carbon. |

| Glutathione Conjugation | Vinylic positions (C2 or C3) | Secondary KIE (kH/kD ≈ 1) | Michael addition of glutathione does not involve the cleavage of a C-H bond as the rate-determining step. |

Signaling Pathways Modulated by Nonenals

cis-4-Nonenal and 4-HNE are known to modulate several key signaling pathways, primarily through their ability to form adducts with proteins. These pathways include:

-

NF-κB Pathway: Involved in inflammation.

-

Nrf2 Pathway: The master regulator of the antioxidant response.

-

MAPK Pathways: Regulate a variety of cellular processes including proliferation, differentiation, and apoptosis.

The modulation of these pathways is often concentration-dependent, with low concentrations sometimes eliciting adaptive responses and high concentrations leading to cytotoxicity.

Figure 3: Key signaling pathways modulated by nonenals.

Experimental Protocols

The following are generalized protocols for the analysis of nonenals. These would need to be adapted and validated for the specific analysis of this compound.

Quantification of cis-4-Nonenal in Human Plasma by GC-MS

This protocol involves derivatization to improve the stability and volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

cis-4-Nonenal standard

-

Deuterated internal standard (e.g., cis-4-Nonenal-d7)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Butylated hydroxytoluene (BHT)

-

Organic solvents (chloroform, methanol, hexane)

Procedure:

-

Sample Preparation: Thaw plasma samples on ice. To 100 µL of plasma, add the internal standard and BHT to prevent auto-oxidation.

-

Derivatization (Oxime Formation): Add PFBHA-HCl solution and incubate to form the oxime derivative.

-

Extraction: Perform a liquid-liquid extraction with a chloroform:methanol mixture.

-

Derivatization (Silylation): Evaporate the organic layer and add BSTFA + 1% TMCS and hexane. Heat to complete the silylation.

-

GC-MS Analysis: Analyze the derivatized sample by GC-MS, typically in negative ion chemical ionization (NICI) mode for high sensitivity.

Figure 4: Experimental workflow for GC-MS analysis of cis-4-Nonenal.

Identification of cis-4-Nonenal Metabolites by LC-HRMS

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying metabolites.

Materials:

-

Biological sample (e.g., plasma, urine, tissue homogenate)

-

Antioxidant (e.g., BHT)

-

Organic solvents (e.g., methanol)

-

LC-HRMS system

Procedure:

-

Sample Preparation: For biological fluids, perform protein precipitation with a cold organic solvent containing an antioxidant. For tissues, homogenize in a suitable buffer.

-

Extraction: Centrifuge the sample and collect the supernatant. Evaporate the solvent and reconstitute in the initial mobile phase.

-

LC-HRMS Analysis: Inject the sample onto the LC-HRMS system. Use a high-resolution mass spectrometer to obtain accurate mass measurements of potential metabolites.

-

Data Analysis: Compare the accurate masses of detected ions with the theoretical masses of expected metabolites (e.g., oxidized, reduced, and glutathione-conjugated forms of cis-4-Nonenal). Perform tandem MS (MS/MS) to obtain structural information for confirmation.

Quantitative Data

As previously stated, specific quantitative data for this compound is scarce. The following table summarizes relevant data for non-deuterated nonenals.

Table 2: Quantitative Data for Nonenals

| Parameter | Value | Matrix/Conditions | Reference |

| Odor Threshold of cis-4-Nonenal | 0.08 ppb | Water | |

| Odor Threshold of trans-2-Nonenal | 0.08 ppb | Water | |

| Concentration of 4-HNE | 0.28–0.68 µM | Human plasma |

Conclusion

The use of deuterium-labeled compounds like this compound holds significant promise for advancing our understanding of the role of lipid peroxidation products in health and disease. While direct experimental data is currently limited, the theoretical framework of kinetic isotope effects suggests that strategic deuteration could be a valuable tool to modulate the metabolism of cis-4-Nonenal, thereby allowing for more detailed studies of its biological functions and potential as a therapeutic target. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin to explore the deuterium isotope effects in this important class of molecules. Further research is warranted to synthesize and characterize this compound and to experimentally validate the postulated kinetic isotope effects on its metabolic pathways.

References

High-Purity cis-4-Nonenal-d2: A Technical Guide for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Sourcing, Analysis, and Biological Significance of Deuterated cis-4-Nonenal.

This technical guide provides a comprehensive overview of high-purity cis-4-Nonenal-d2, a deuterated analog of the endogenous lipid peroxidation product, cis-4-Nonenal. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, analytical methodologies, and the potential roles of this compound in cellular signaling pathways.

Commercial Availability and Specifications

The use of deuterated standards is crucial for accurate quantification in mass spectrometry-based analyses. This compound serves as an ideal internal standard for the measurement of endogenous cis-4-Nonenal in various biological matrices.[1] Currently, MedchemExpress is a key commercial supplier of this high-purity, deuterated compound. While a comprehensive list of suppliers is continually evolving, researchers are encouraged to also inquire with companies specializing in custom synthesis of isotopically labeled lipids.

For researchers requiring high-purity this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides critical data regarding the compound's purity, isotopic enrichment, and physical characteristics. Key parameters to consider are summarized in the table below.

| Supplier | Product Number | Purity | Isotopic Enrichment | Formulation | Storage |

| MedchemExpress | HY-156351S | Information typically available upon request or in the CoA. | Information typically available upon request or in the CoA. | A neat oil or in a specified solvent. | Store under recommended conditions as per the Certificate of Analysis.[1] |

| Other Potential Suppliers | Inquire for custom synthesis. | Specify required enrichment. | Request desired formulation. | Follow supplier recommendations. |

Table 1: Commercial Supplier Information for high-purity this compound.

The Biological Landscape: Signaling Pathways Implicated for Nonenals

While the direct biological activities of cis-4-Nonenal are an area of ongoing investigation, the well-studied, structurally similar α,β-unsaturated aldehyde, 4-hydroxy-2-nonenal (4-HNE), provides a valuable framework for understanding its potential roles in cell signaling. 4-HNE is a highly reactive molecule known to modulate several key signaling pathways, often in a concentration-dependent manner.[2][3][4] It is plausible that cis-4-Nonenal, as a related lipid peroxidation product, may participate in similar cellular processes.

Lipid peroxidation products like 4-HNE are known to be involved in the modulation of pathways that regulate inflammation, oxidative stress response, and cell survival. These include the NF-κB, Nrf2, and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. Studies on 4-HNE have shown that it can have dual effects on this pathway. At low concentrations, 4-HNE can activate NF-κB signaling, while at higher concentrations, it can be inhibitory. This modulation is thought to occur through the direct modification of key proteins in the pathway.

Figure 1: Simplified NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds like 4-HNE can activate Nrf2, leading to the transcription of a battery of antioxidant and detoxification genes. This is a key mechanism by which cells protect themselves against oxidative stress.

Figure 2: Simplified Nrf2 signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. 4-HNE has been shown to activate various components of the MAPK cascade, including ERK, JNK, and p38, depending on the cell type and stimulus.

Figure 3: Simplified MAPK/ERK signaling pathway.

Experimental Protocols for the Analysis of this compound

Accurate quantification of cis-4-Nonenal in biological samples is challenging due to its volatility and reactivity. The use of a deuterated internal standard like this compound is essential for reliable results. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.

Sample Preparation for Lipidomics Analysis

A critical first step in the analysis of lipid peroxidation products is the proper preparation of the biological sample to extract lipids while minimizing artefactual oxidation.

Workflow for Lipid Extraction from Biological Samples:

Figure 4: General workflow for lipid extraction.

Detailed Protocol for Lipid Extraction (Folch Method):

-

Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent should be 20 times the volume of the tissue sample.

-

Agitation: Shake the homogenate for 15-20 minutes at room temperature.

-

Filtration/Centrifugation: Filter the homogenate or centrifuge it to separate the liquid phase from the solid residue.

-

Washing: Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution.

-

Phase Separation: After centrifugation, the mixture will separate into two phases. The lower chloroform phase contains the lipids.

-

Collection: Carefully collect the lower organic phase.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage/Reconstitution: Store the dried lipid extract at -80°C or reconstitute it in a suitable solvent for analysis.

GC-MS Analysis of cis-4-Nonenal

Due to the low volatility of nonenal, a derivatization step is typically required before GC-MS analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that reacts with the aldehyde group to form a more volatile and stable oxime derivative.

Experimental Protocol for GC-MS Analysis of cis-4-Nonenal in Plasma:

This protocol is adapted from established methods for related aldehydes and should be optimized for your specific instrumentation and application.

-

Sample Spiking: To 100 µL of plasma, add a known amount of this compound internal standard.

-

Derivatization: Add 50 µL of PFBHA hydrochloride solution (25 mg/mL in water). Vortex and incubate at room temperature for 60 minutes.

-

Extraction: Perform a liquid-liquid extraction with a 2:1 (v/v) chloroform:methanol solution.

-

Silylation (Optional but Recommended): After drying the organic extract, a second derivatization step using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed to derivatize any hydroxyl groups, further increasing volatility.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

Table 2: Typical GC-MS Parameters for Aldehyde Analysis.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50°C, hold 2 min; ramp at 10°C/min to 280°C, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Monitored Ions (SIM mode) | Select characteristic ions for the derivatized cis-4-Nonenal and this compound. |

Note: The specific ions to be monitored will depend on the derivatization agent used and the fragmentation pattern of the resulting derivative. These should be determined empirically by analyzing the derivatized standards.

Conclusion

High-purity this compound is an essential tool for researchers investigating the roles of lipid peroxidation in health and disease. Its use as an internal standard enables accurate and precise quantification of endogenous cis-4-Nonenal. While its direct biological functions are still being elucidated, the extensive research on the related aldehyde, 4-HNE, provides a strong foundation for hypothesizing its involvement in key cellular signaling pathways. The experimental protocols outlined in this guide offer a starting point for the reliable analysis of this important molecule in biological systems. As research in this area progresses, a deeper understanding of the specific roles of cis-4-Nonenal in cellular physiology and pathology is anticipated.

References

- 1. This compound | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of cis-4-Nonenal-d2

For Researchers, Scientists, and Drug Development Professionals

Section 1: Hazard Identification and Classification

cis-4-Nonenal-d2 is a deuterated form of cis-4-Nonenal, a reactive aldehyde. While specific toxicity data for this compound is limited, the primary hazards are expected to be similar to its non-deuterated counterpart and other unsaturated aldehydes. Based on data from related compounds, it should be treated as a hazardous substance.

Anticipated Hazards:

-

Flammable Liquid: Aldehydes can be flammable, and vapors may form explosive mixtures with air.[1]

-

Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory irritation.

-

Toxicity: While extensive data on cis-4-Nonenal is scarce, related compounds like trans-2-Nonenal have demonstrated cytotoxic and genotoxic potential.[2] The kidney and liver are potential target organs for toxicity.[3]

GHS Classification (Anticipated, based on related compounds):

-

Flammable liquids

-

Skin irritation

-

Serious eye irritation

-

Specific target organ toxicity — single exposure (Respiratory system)

-

Aspiration hazard

Section 2: Physical and Chemical Properties

| Property | cis-4-Decenal | trans-2-Nonenal |

| Molecular Formula | C10H18O | C9H16O |

| Appearance | Colorless Liquid | - |

| Boiling Point | 78 - 80 °C | - |

| Flash Point | 81 °C | 84 °C |

| Specific Gravity | 0.857 g/cm3 | - |

Data for cis-4-Decenal from Fisher Scientific SDS. Data for trans-2-Nonenal from Fisher Scientific SDS.

Section 3: Handling and Storage

Proper handling and storage are crucial to minimize risk and maintain the integrity of this compound.

Engineering Controls:

-

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. Latex gloves are not recommended.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes should be worn.

-

Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges may be required when working with larger quantities or in situations with inadequate ventilation.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

The compound may be air-sensitive; storage under an inert atmosphere may be necessary.

Section 4: Experimental Protocols and Safety Procedures

General Handling Workflow:

Spill Response:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Control Ignition Sources: Remove any potential sources of ignition if it is safe to do so.

-

Containment: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a designated hazardous waste container.

-

Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.

-

Reporting: Report the spill to your laboratory supervisor and EHS department.

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Section 5: Toxicological Information

There is a notable scarcity of published toxicity data for cis-4-Nonenal. The information below is based on data for the related compound, trans-2-Nonenal.

| Toxicological Endpoint | trans-2-Nonenal |

| Cytotoxicity (IC50) | 95-125 µg/mL (in L929 and A549 cell lines) |

| Genotoxicity (Micronucleus Formation) | 62 ± 8.64 MN/1000 cells (in K562 cells) |

| Apoptosis Induction | 168.67 ± 37.28 apoptotic cells/1000 cells (in K562 cells) |

Data from a comparative analysis by BenchChem.

Note on Deuteration: Deuterium is a stable, non-radioactive isotope of hydrogen. The primary health hazards of this compound are associated with the chemical properties of the aldehyde, not the isotopic label. Deuteration may affect the pharmacokinetic and metabolic profiles of the compound.

Section 6: Disposal Considerations

Waste containing this compound must be handled as hazardous chemical waste.

-

Collect all waste materials (including contaminated PPE and spill cleanup materials) in a labeled, sealed container suitable for hazardous waste.

-

Store the waste container in a designated satellite accumulation area with secondary containment.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Section 7: Signaling Pathways in Aldehyde-Induced Toxicity

The following diagram illustrates a generalized signaling cascade initiated by reactive aldehydes, leading to cellular stress and potential apoptosis. This is a hypothetical model based on the known effects of related aldehydes.

References

The Enigmatic Aldehyde: A Technical Guide to the Natural Occurrence and Formation of cis-4-Nonenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-4-Nonenal, a volatile unsaturated aldehyde, is a significant molecule in both food science and biology. Arising from the oxidative degradation of polyunsaturated fatty acids, its presence is a double-edged sword, contributing to both desirable fresh, green aromas and undesirable stale, painty off-flavors in food products.[1] In biological systems, while its role is less defined than its more studied isomer, 4-hydroxy-2-nonenal (HNE), it is recognized as a potential biomarker for oxidative stress. This technical guide provides a comprehensive overview of the natural occurrence and formation of cis-4-Nonenal, detailed experimental protocols for its analysis, and an exploration of its putative role in cellular signaling pathways.

Natural Occurrence of cis-4-Nonenal

cis-4-Nonenal is found in a variety of natural sources, primarily as a product of lipid peroxidation. Its presence is most notable in fat-containing foods, where its concentration can significantly impact flavor and shelf-life.

Occurrence in Food Products

The concentration of cis-4-Nonenal in food is highly dependent on the food matrix, processing, and storage conditions. It is a key aroma compound, imparting green, cucumber, and melon-like notes at low concentrations.[1] However, at higher levels, it contributes to undesirable fatty and stale off-flavors.[1]

Table 1: Quantitative Occurrence of cis-4-Nonenal in Various Food Products

| Food Product | Processing/Storage Condition | Concentration of cis-4-Nonenal (µg/kg) |

| Milk (UHT) | Fresh | 0.1 - 0.5[1] |

| Milk (UHT) | Stored (6 months) | 1.0 - 3.0[1] |

| Fried Chicken | Freshly Fried | 5 - 15 |

| Vegetable Oil (Soybean) | Fresh | < 1 |

| Vegetable Oil (Soybean) | Heated (180°C, 2h) | 10 - 25 |

Occurrence in Biological Systems

Direct quantitative data for cis-4-Nonenal in biological tissues is exceptionally scarce in the scientific literature. Its transient and reactive nature poses significant analytical challenges. However, its formation from the oxidation of omega-6 polyunsaturated fatty acids, such as linoleic acid, suggests its presence in tissues undergoing oxidative stress.

Recent findings have also identified (4Z)-4-Nonenal as a sex pheromone in the male Tropical West African Shield Bug, Sphaerocoris annulus, highlighting its role in insect communication.

Formation of cis-4-Nonenal

The primary pathway for the formation of cis-4-Nonenal is through the lipid peroxidation of polyunsaturated fatty acids (PUFAs), particularly linolenic acid (C18:3 n-3) and linoleic acid (C18:2 n-6). This process can be either enzymatic or non-enzymatic (autoxidation).

Lipid peroxidation is a free-radical chain reaction involving three stages:

-

Initiation: Abstraction of a hydrogen atom from a methylene group adjacent to a double bond in a PUFA, forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen from another PUFA molecule, propagating the chain reaction and forming a lipid hydroperoxide.

-

Termination: The reaction is terminated when two radical species react with each other.

The decomposition of these lipid hydroperoxides, often catalyzed by heat, light, or metal ions, leads to the formation of various volatile compounds, including cis-4-Nonenal. Specifically, the cleavage of the 12-hydroperoxide of linolenic acid is a key pathway to its formation.

Experimental Protocols

Accurate quantification of cis-4-Nonenal is challenging due to its volatility and reactivity. The following protocols are adapted from established methods for the analysis of volatile aldehydes in biological and food matrices.

Protocol 1: Quantification of cis-4-Nonenal in Human Plasma by GC-MS

This protocol details a robust method for the quantification of cis-4-Nonenal in human plasma using gas chromatography-mass spectrometry (GC-MS) with a two-step derivatization process.

3.1.1. Materials and Reagents

-

Human plasma samples

-

cis-4-Nonenal standard

-

cis-4-Nonenal-d7 (internal standard)

-

Butylated hydroxytoluene (BHT)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Chloroform, Methanol, Hexane (all HPLC grade)

-

Ethanol

3.1.2. Sample Collection and Storage

-

Collect whole blood in tubes containing an anticoagulant.

-

Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma.

-

Transfer the plasma to cryovials and immediately add BHT to a final concentration of 20 µM to prevent auto-oxidation.

-

Store plasma samples at -80°C until analysis.

3.1.3. Sample Preparation and Derivatization

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL glass tube, add 100 µL of plasma, 10 µL of internal standard solution (cis-4-Nonenal-d7, 1 µM), and 10 µL of BHT solution (10 mM in ethanol).

-

Add 50 µL of PFBHA-HCl solution (25 mg/mL in water) to each tube.

-

Vortex for 30 seconds and incubate at room temperature for 60 minutes to form the oxime derivative.

-

Perform a liquid-liquid extraction by adding 500 µL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex vigorously for 1 minute and then centrifuge at 5,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the lower organic layer to a clean glass tube.

-

Repeat the extraction of the remaining aqueous layer with another 500 µL of chloroform:methanol.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 25°C.

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane.

-

Cap the tube tightly and heat at 60°C for 30 minutes to complete the silylation reaction.

-

Cool to room temperature and transfer the solution to an autosampler vial for GC-MS analysis.

3.1.4. GC-MS Parameters

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector: Splitless mode, 250°C

-

Oven Program: 60°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS: Negative Chemical Ionization (NCI) mode

-

Monitored Ions: Monitor the characteristic ions for the derivatized analyte and internal standard.

Protocol 2: Analysis of cis-4-Nonenal in Food Samples by Headspace SPME-GC-MS

This protocol provides a streamlined workflow for the analysis of volatile cis-4-Nonenal in various food matrices using static headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

3.2.1. Materials and Reagents

-

Food sample (e.g., milk, vegetable oil)

-

cis-4-Nonenal standard

-

Sodium chloride

-

SPME fiber (e.g., DVB/CAR/PDMS)

3.2.2. Sample Preparation and HS-SPME

-

Place a known amount of the food sample (e.g., 5 g) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride to enhance the release of volatile compounds.

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) in a heated agitator.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately insert it into the GC injector for thermal desorption.

3.2.3. GC-MS Parameters

-

GC Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector: Splitless mode, 250°C

-

Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 220°C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion for cis-4-Nonenal: m/z 70

-

Qualifier Ions for cis-4-Nonenal: m/z 55, 81

Putative Role in Signaling Pathways

While direct evidence for the specific role of cis-4-Nonenal in modulating cellular signaling pathways is limited, its structural similarity to other reactive aldehydes, particularly 4-hydroxy-2-nonenal (HNE), suggests potential involvement in similar processes. HNE is a well-established signaling molecule that can form covalent adducts with proteins, thereby altering their function and triggering stress-response pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. HNE has been shown to have a biphasic effect on this pathway, activating it at low concentrations and inhibiting it at higher concentrations. It is plausible that cis-4-Nonenal could similarly modulate NF-κB activity, although direct evidence is currently lacking.

References

Structural Elucidation of cis-4-Nonenal-d2: A Technical Guide Utilizing NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of cis-4-Nonenal-d2, a deuterated analog of the lipid peroxidation product cis-4-Nonenal. The strategic incorporation of deuterium atoms at the C4 and C5 positions serves as a powerful tool for unambiguous spectral assignment and structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines predicted NMR data, detailed experimental protocols for handling volatile aldehydes, and visual representations of the molecular structure and analytical workflow.

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for both cis-4-Nonenal and its deuterated analog, this compound. These predictions are based on established chemical shift ranges for aldehydes and alkenes, typical coupling constants, and the known effects of deuterium substitution.[1][2][3][4][5] Deuteration at the C4 and C5 positions is expected to result in the disappearance of the corresponding proton signals in the ¹H NMR spectrum and a significant attenuation or disappearance of the carbon signals in the ¹³C NMR spectrum. The multiplicity of the adjacent protons at C3 and C6 will also be simplified due to the absence of coupling to the deuterons.

Table 1: Predicted ¹H NMR Spectral Data

| Position | cis-4-Nonenal δ (ppm), Multiplicity, J (Hz) | This compound δ (ppm), Multiplicity, J (Hz) |

| H1 (CHO) | ~9.75, t, J ≈ 1.8 | ~9.75, t, J ≈ 1.8 |

| H2 (CH₂) | ~2.45, dt, J ≈ 7.4, 1.8 | ~2.45, dt, J ≈ 7.4, 1.8 |

| H3 (CH₂) | ~2.30, q, J ≈ 7.4 | ~2.30, t, J ≈ 7.4 |

| H4 (=CH) | ~5.40, m | Signal Absent |

| H5 (=CH) | ~5.40, m | Signal Absent |

| H6 (CH₂) | ~2.05, q, J ≈ 7.2 | ~2.05, t, J ≈ 7.2 |

| H7 (CH₂) | ~1.30, sextet, J ≈ 7.2 | ~1.30, sextet, J ≈ 7.2 |

| H8 (CH₂) | ~1.30, sextet, J ≈ 7.2 | ~1.30, sextet, J ≈ 7.2 |

| H9 (CH₃) | ~0.90, t, J ≈ 7.2 | ~0.90, t, J ≈ 7.2 |

Table 2: Predicted ¹³C NMR Spectral Data

| Position | cis-4-Nonenal δ (ppm) | This compound δ (ppm) |

| C1 (CHO) | ~202.5 | ~202.5 |

| C2 (CH₂) | ~42.0 | ~42.0 |

| C3 (CH₂) | ~24.5 | ~24.5 |

| C4 (=CH) | ~129.0 | Signal Attenuated/Absent |

| C5 (=CH) | ~128.0 | Signal Attenuated/Absent |

| C6 (CH₂) | ~27.0 | ~27.0 |

| C7 (CH₂) | ~31.5 | ~31.5 |

| C8 (CH₂) | ~22.5 | ~22.5 |

| C9 (CH₃) | ~14.0 | ~14.0 |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality NMR data, especially for a volatile compound like this compound. The following protocols are based on best practices for similar volatile aldehydes.

Sample Preparation for a Volatile Aldehyde

Given the volatile nature of this compound, proper sample preparation is critical to prevent sample loss and ensure accurate results.

-

Solvent Selection : Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Ensure the solvent is stored over molecular sieves to minimize water content.

-

Sample Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

-

Handling Procedure :

-

Chill the deuterated solvent and the NMR tube on ice before preparing the sample.

-

Weigh the required amount of this compound in a small, pre-weighed vial.

-

Add the chilled deuterated solvent to the vial, cap it immediately, and gently swirl to dissolve the compound.

-

Using a chilled pipette, transfer the solution into the chilled NMR tube.

-

Cap the NMR tube securely with a tight-fitting cap. For extended experiments, sealing the NMR tube with a flame may be necessary, though this requires specialized equipment and expertise.

-

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Spectroscopy :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

-

To confirm the cis-configuration of the double bond, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed. A cross-peak between the olefinic protons (in the non-deuterated compound) would confirm their spatial proximity.

-

-

¹³C NMR Spectroscopy :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-240 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and confirm the connectivity of the alkyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the structural elucidation of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR-based structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of cis-4-Nonenal-d2 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Nonenal is a reactive aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. As a biomarker for oxidative stress, its accurate quantification in biological matrices is crucial for understanding disease pathogenesis and for the development of therapeutics. Due to its inherent reactivity and volatility, robust analytical methods are required for its measurement. The use of a stable isotope-labeled internal standard, such as cis-4-Nonenal-d2, is the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variability in sample preparation and matrix effects.[1][2]

These application notes provide detailed protocols for the quantification of cis-4-Nonenal in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Signaling Pathways and Experimental Workflow

The formation of cis-4-Nonenal is a downstream consequence of lipid peroxidation, a process implicated in various cellular signaling cascades, particularly those related to oxidative stress.

The general workflow for the quantification of cis-4-Nonenal using an internal standard is depicted below.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of analytical methods for the quantification of nonenals using a deuterated internal standard. While specific data for cis-4-Nonenal is limited, the data for the structurally similar and well-studied 4-hydroxy-2-nonenal (4-HNE) provides a reliable reference.

Table 1: Performance Characteristics of the GC-MS Method for 4-HNE

| Parameter | Performance |

| Linearity (r²) | > 0.998[3] |

| Limit of Detection (LOD) | ~0.01 µM[4] |

| Limit of Quantification (LOQ) | ~0.04 µM[4] |

| Precision (RSD) | Within-day: < 6.1% Between-day: < 10.2% |

| Accuracy/Recovery | 99-104% |

Table 2: Performance Characteristics of the LC-MS/MS Method with DNPH Derivatization for Aldehydes

| Parameter | Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.1 nM |

| Limit of Quantification (LOQ) | ~0.5 nM |

| Precision (RSD) | < 15% |

| Accuracy/Recovery | 85-115% |

Experimental Protocols

Protocol 1: Quantification of cis-4-Nonenal in Human Plasma via GC-MS

This protocol is based on the derivatization of cis-4-Nonenal to a more stable and volatile compound suitable for GC-MS analysis.

1. Materials and Reagents

-

cis-4-Nonenal standard

-

This compound internal standard (IS)

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Butylated hydroxytoluene (BHT)

-

GC-MS grade solvents (hexane, chloroform, methanol)

-

Human plasma (collected in EDTA tubes)

2. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL glass vial, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 10 µL of 10 mM BHT in methanol to prevent auto-oxidation.

-

Add 50 µL of 10 mg/mL PFBHA-HCl in water.

-

Vortex for 30 seconds and incubate at room temperature for 60 minutes to form the oxime derivative.

-

Perform a liquid-liquid extraction by adding 500 µL of chloroform:methanol (2:1, v/v).

-

Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Transfer the lower organic layer to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.

-

Cap the vial and heat at 60°C for 30 minutes for silylation.

-

Cool to room temperature and transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Parameters

-

GC System: Agilent 7890B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min

-

Carrier Gas: Helium at 1 mL/min

-

MS System: Agilent 5977A MSD or equivalent

-

Ionization Mode: Negative Ion Chemical Ionization (NICI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion for cis-4-Nonenal derivative: To be determined empirically (based on the PFBHA-TMS derivative)

-

Quantifier Ion for this compound derivative: To be determined empirically

-

4. Quantification

-

Construct a calibration curve by analyzing a series of plasma samples spiked with known concentrations of cis-4-Nonenal and a fixed concentration of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of cis-4-Nonenal in the unknown samples from the calibration curve.

Protocol 2: Quantification of cis-4-Nonenal in Human Plasma via LC-MS/MS with DNPH Derivatization

This protocol involves the derivatization of cis-4-Nonenal with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily analyzed by LC-MS/MS.

1. Materials and Reagents

-

cis-4-Nonenal standard

-

This compound internal standard (IS)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

LC-MS grade solvents (acetonitrile, methanol, water)

-

Formic acid

-

Human plasma (collected in EDTA tubes)

2. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To the supernatant, add 50 µL of a freshly prepared DNPH solution (e.g., 1 mg/mL in acetonitrile with 0.1% formic acid).

-

Vortex and incubate at 40°C for 30 minutes to form the hydrazone derivative.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the initial mobile phase.

3. LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5-95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Ionization Mode: Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for cis-4-Nonenal-DNPH: To be determined empirically (predicted precursor ion [M+H]+ at m/z 321.1)

-

MRM Transition for this compound-DNPH: To be determined empirically (predicted precursor ion [M+H]+ at m/z 323.1)

-

4. Quantification

-

Construct a calibration curve using matrix-matched standards prepared in blank plasma and processed through the entire procedure.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of cis-4-Nonenal in the samples from the calibration curve.

References

- 1. LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Quantitative Analysis of Lipid Peroxidation using cis-4-Nonenal-d2

Introduction